molecular formula C21H22N2O2 B4183780 N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B4183780
M. Wt: 334.4 g/mol
InChI Key: OXZPHYWXQKNMSW-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes an isoxazole ring, a phenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dimethylphenylacetic acid with appropriate reagents to form the intermediate compounds, which are then cyclized to form the isoxazole ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and phenyl-substituted compounds, such as:

Uniqueness

N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-10-11-18(12-14(13)2)15(3)22-21(24)19-16(4)25-23-20(19)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZPHYWXQKNMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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